
(r)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of 4-fluoro-2-methoxybenzaldehyde.
Reduction: Formation of 4-fluoro-2-methoxyphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes, aiding in drug discovery.
Receptor Binding: Studied for its interaction with biological receptors, providing insights into its pharmacological properties.
Medicine
Drug Development: Explored as a potential lead compound for developing new therapeutic agents.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Applied in the synthesis of advanced materials with unique properties.
Agriculture: Used in the formulation of agrochemicals to enhance crop protection.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate biological pathways. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol: Similar structure with a chlorine substituent instead of fluorine.
®-2-Amino-2-(4-fluoro-2-ethoxyphenyl)ethan-1-ol: Similar structure with an ethoxy group instead of a methoxy group.
®-2-Amino-2-(4-fluoro-2-methoxyphenyl)propan-1-ol: Similar structure with an additional methyl group on the carbon chain.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and reactivity.
Methoxy Group: The methoxy group contributes to the compound’s solubility and interaction with biological targets.
Chirality: The chiral nature of the compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
Clé InChI |
NMTZLTVUSNDEGG-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)F)[C@H](CO)N |
SMILES canonique |
COC1=C(C=CC(=C1)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)

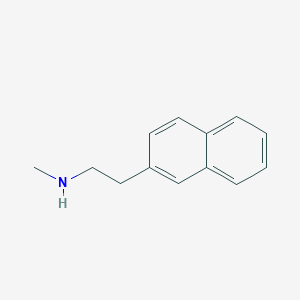
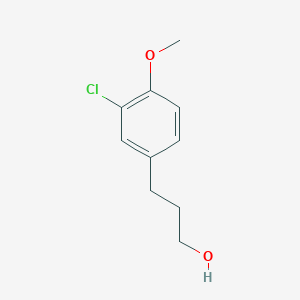


![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)

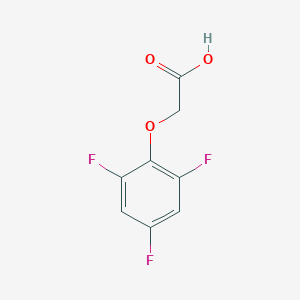
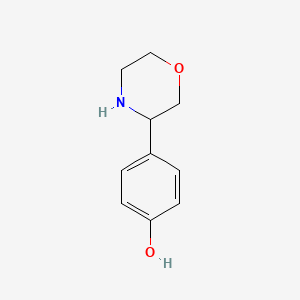
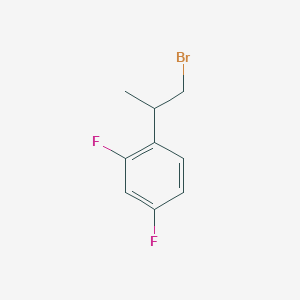

![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)

